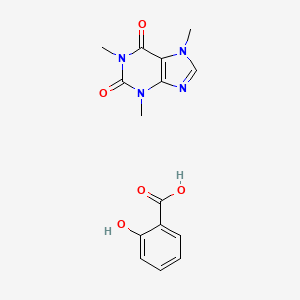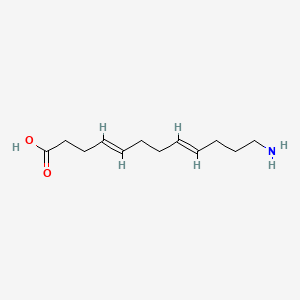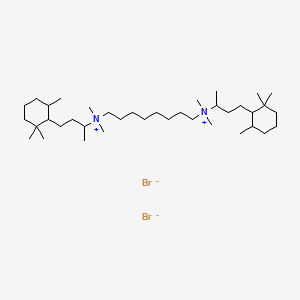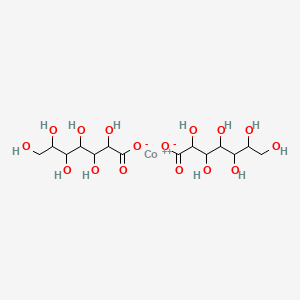
S-Ethyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-butan-2-yl-4,6-dinitrophenyl) ethylsulfanylformate is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group, an ethylsulfanyl group, and a butan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-butan-2-yl-4,6-dinitrophenyl) ethylsulfanylformate typically involves multiple steps. One common method includes the reaction of 2-butan-2-yl-4,6-dinitrophenol with ethylsulfanylformate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-butan-2-yl-4,6-dinitrophenyl) ethylsulfanylformate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic aromatic substitution reactions can occur, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2-butan-2-yl-4,6-dinitrophenyl) ethylsulfanylformate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-butan-2-yl-4,6-dinitrophenyl) ethylsulfanylformate involves its interaction with various molecular targets. The dinitrophenyl group can undergo redox reactions, while the ethylsulfanyl group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-sec-butyl-4,6-dinitrophenol: Similar in structure but lacks the ethylsulfanyl group.
2,4-dinitrophenylhydrazine: Contains the dinitrophenyl group but has different functional groups attached.
Propriétés
Numéro CAS |
6074-15-3 |
|---|---|
Formule moléculaire |
C13H16N2O6S |
Poids moléculaire |
328.34 g/mol |
Nom IUPAC |
(2-butan-2-yl-4,6-dinitrophenyl) ethylsulfanylformate |
InChI |
InChI=1S/C13H16N2O6S/c1-4-8(3)10-6-9(14(17)18)7-11(15(19)20)12(10)21-13(16)22-5-2/h6-8H,4-5H2,1-3H3 |
Clé InChI |
QKKGMEKXCCXHKQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-(acridin-9-ylamino)phenyl]acetic acid](/img/structure/B13766598.png)






![(E,6Z)-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-6-(1,3,3-trimethylindol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B13766640.png)

